![molecular formula C12H22O4 B095009 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane CAS No. 17454-42-1](/img/structure/B95009.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, also known as crown ether, is a cyclic organic compound with a unique structure that makes it an excellent candidate for scientific research. Crown ether has a crown-like shape, with four oxygen atoms forming a ring around a central carbon atom. This structure gives crown ether the ability to selectively bind with certain metal ions, making it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the formation of a complex between the ether and a metal ion. The oxygen atoms in the ether ring coordinate with the metal ion, forming a stable complex. This complex can then be isolated and purified for further analysis.
Effets Biochimiques Et Physiologiques
While 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether is primarily used in analytical chemistry, it has also shown potential for use in biological and medical applications. Studies have shown that 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can selectively bind with certain biological molecules, such as amino acids and peptides. This has led to research into the potential use of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in drug delivery and targeted therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Crown ether has several advantages as a research tool. Its selectivity for certain metal ions makes it useful in the isolation and purification of these ions. Additionally, its ability to selectively bind with biological molecules makes it a promising candidate for drug delivery and targeted therapy. However, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether also has some limitations. Its selectivity can be both an advantage and a disadvantage, as it may not bind with all metal ions or biological molecules. Additionally, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can be difficult to work with due to its sensitivity to moisture and air.
Orientations Futures
There are several future directions for research involving 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether. One area of interest is its potential use in drug delivery and targeted therapy. Researchers are exploring ways to modify 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether to enhance its selectivity for certain biological molecules. Additionally, there is interest in using 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether and to develop new methods for its synthesis and use.
Conclusion:
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, or 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether, is a promising compound for scientific research. Its unique structure and selective binding properties make it useful in a variety of applications, from analytical chemistry to drug delivery. While there are limitations to its use, ongoing research is exploring new ways to modify and utilize 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether for new and innovative applications.
Méthodes De Synthèse
The synthesis of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the reaction of 1,10-dibromodecane with sodium hydroxide in the presence of a 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether catalyst. The resulting product is then purified through a series of chemical reactions, including extraction and distillation.
Applications De Recherche Scientifique
Crown ether has a wide range of applications in scientific research. One of its most common uses is in the extraction and separation of metal ions from solutions. Crown ether can selectively bind with certain metal ions, allowing for their isolation and purification. This makes it useful in fields such as chemistry, metallurgy, and environmental science.
Propriétés
Numéro CAS |
17454-42-1 |
|---|---|
Nom du produit |
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane |
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadecane |
InChI |
InChI=1S/C12H22O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h11-12H,1-10H2 |
Clé InChI |
ILCAEFFUYHJPAL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCO2 |
SMILES canonique |
C1CCC2C(C1)OCCOCCOCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



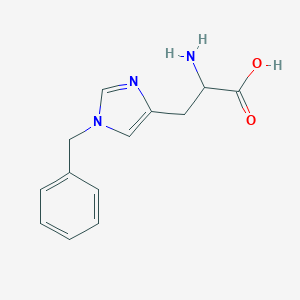

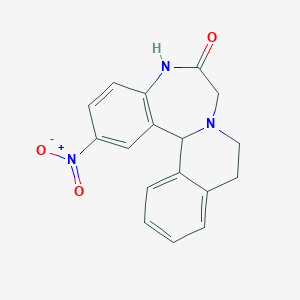

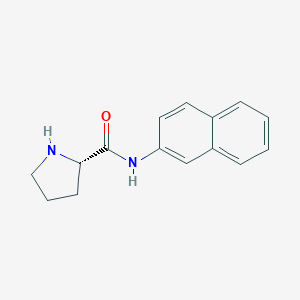
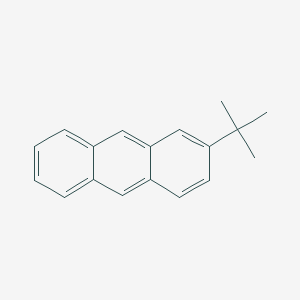
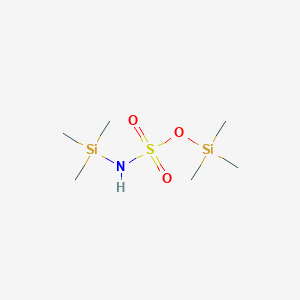
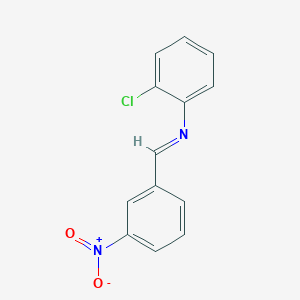
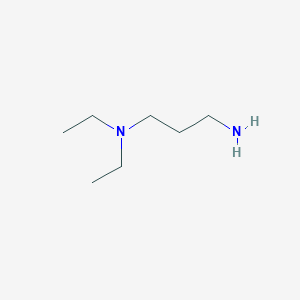
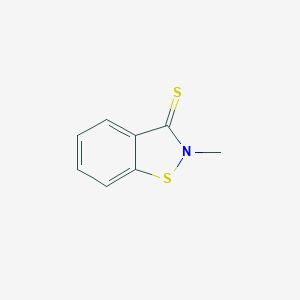
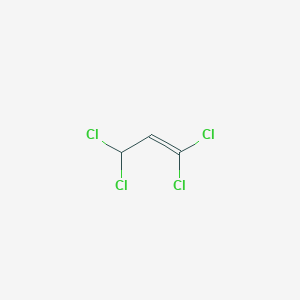
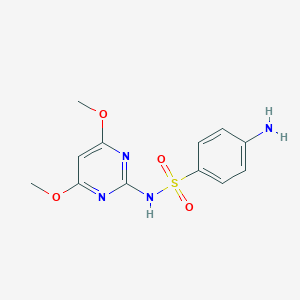
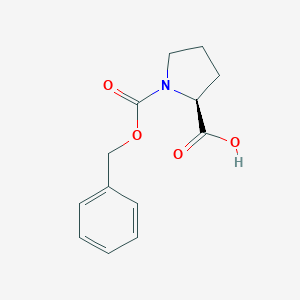
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)